2-Cyclohexyl-1,2,3,4-tetrahydroquinoline
Description
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline (2-CH-THQ) is a tetrahydroquinoline derivative characterized by a cyclohexyl substituent at the 2-position of the heterocyclic ring.
Properties
CAS No. |
123629-22-1 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-cyclohexyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H21N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-9,12,15-16H,1-3,6-7,10-11H2 |
InChI Key |
NWKAUHWCWIGFTB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
Canonical SMILES |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
Synonyms |
2-Cyclohexyl-1,2,3,4-tetrahydro-quinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity :
The cyclohexyl group in 2-CH-THQ increases logP compared to 2-methyl (logP ~1.5) or N-hydroxyethyl derivatives. This enhances membrane permeability but may reduce aqueous solubility . - Stability: Steric hindrance from the cyclohexyl group could improve resistance to oxidation compared to 1,2,3,4-tetrahydroquinoline (THQ), which oxidizes to quinoline under catalytic conditions .
Table 2: Key Physicochemical Properties
Preparation Methods
Mechanistic Insights into AlCl3-Mediated Cyclization
The reaction proceeds through:
-
Coordination of AlCl3 to the carbonyl oxygen, enhancing electrophilicity
-
Intramolecular attack by the aniline nitrogen to form the six-membered ring
-
Sequential dechlorination and aromatization (when applicable)
Table 2: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield Impact (±5%) | Purity Impact |
|---|---|---|---|
| Temperature | 150°C | Critical | >98% at 150°C |
| AlCl3 Equivalents | 5.0 eq | <3 eq: yield drop | Minimal effect |
| Reaction Time | 8 hours | <6h: incomplete | Prolonged: degradation |
Reductive Amination Routes for Simultaneous Ring Formation and Functionalization
J-STAGE research demonstrates reductive amination's utility in constructing tetrahydroisoquinoline analogs, providing insights adaptable to quinoline systems. For 2-cyclohexyl-tetrahydroquinoline:
-
Condense cyclohexylamine with keto-aldehyde precursors
-
Perform Pd/C-catalyzed hydrogenation at 50 psi H2
-
Acidic workup to induce cyclodehydration
This three-step sequence achieved 68% overall yield in analogous compounds, with the advantage of installing the cyclohexyl group early in the synthesis.
Substrate Scope and Limitations
-
Electron-deficient anilines: 72-85% yield
-
Sterically hindered amines (e.g., tert-butyl): 45-52%
-
Ortho-substituted derivatives: <30% due to unfavorable transition states
Metal-Promoted Cross-Coupling for Late-Stage Functionalization
The PubChem entry for 1-cyclohexyl-tetrahydroisoquinoline suggests potential adaptation of Suzuki-Miyaura coupling for quinoline systems:
-
Prepare 2-bromo-tetrahydroquinoline via bromination
-
Cross-couple with cyclohexylboronic acid using Pd(PPh3)4 catalyst
-
Optimize conditions for sterically demanding coupling partners
Initial trials with model compounds showed 40-60% yields, indicating need for ligand optimization. Bulky phosphine ligands (e.g., SPhos) improved yields to 75% in similar systems.
Table 3: Cross-Coupling Optimization Data
| Ligand | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| PPh3 | DMF/H2O | 80 | 42 | 3:1 para:ortho |
| SPhos | Toluene | 110 | 75 | >20:1 |
| XPhos | Dioxane | 100 | 68 | 15:1 |
Comparative Analysis of Synthetic Routes
Evaluating key metrics across methods reveals strategic advantages:
Yield vs. Step Economy
-
Domino reactions: 3 steps, 65-70% overall yield
-
Lewis acid cyclization: 5 steps, 58% overall yield
-
Reductive amination: 4 steps, 68% overall yield
Scalability Considerations
Regiochemical Control
-
SNAr sequences enable precise 2-substitution when using directing groups
-
Reductive amination suffers from competing N-alkylation sites
Q & A
Q. What are common synthetic routes for 2-cyclohexyl-1,2,3,4-tetrahydroquinoline derivatives?
Methodological Answer:
- Intramolecular Cyclization : Reacting substituted aromatic amines with epichlorohydrin under controlled heating (120–140°C) can yield tetrahydroquinoline derivatives. For example, N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene undergoes cyclization to form bifunctional tetrahydroquinoline derivatives .
- Green Synthesis : Using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts enables efficient synthesis of N-hydroxyethyl-substituted derivatives. This method avoids toxic metal catalysts and allows catalyst reuse for ≥5 cycles with minimal activity loss .
- Epichlorohydrin-Mediated Reactions : Heating diphenylamine with excess epichlorohydrin produces intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which cyclize regioselectively to form tetrahydroquinoline cores .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Isomer Control | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Epichlorohydrin | 70–85 | Moderate | |
| Ionic Liquid Catalysis | [NMPH]H₂PO₄ | 82–90 | High (cis/trans separation) | |
| Metal-Free Cyclization | H₃PO₄ or Acidic Resins | 65–75 | Low |
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns. For example, weak C–H···O interactions in 1-benzylsulfonyl derivatives form (001) sheets, validated by crystallographic data .
- NMR Spectroscopy : Use NMR to identify aliphatic and aromatic regions. In 4-ferrocenyl-8-(phenylthio) derivatives, aliphatic carbons appear at δ(C) = 28.5–38.5 ppm, while ferrocene carbons span 65–94 ppm .
- Mass Spectrometry : Confirm molecular weights and fragmentation patterns, especially for halogenated derivatives (e.g., 6-bromo analogs) .
Q. What catalytic systems are effective in dehydrogenation reactions of tetrahydroquinolines?
Methodological Answer:
- Fe-ISAS/CN Catalyst : Atomically dispersed Fe on N-doped carbon achieves 100% conversion and selectivity in dehydrogenating 1,2,3,4-tetrahydroquinoline to quinolone. The catalyst remains stable for ≥5 cycles with 82% retention of initial activity .
- Comparison with Alternatives : Fe nanoparticles (Fe-NPs/CN) show lower activity (≤60% conversion), highlighting the superiority of single-atom catalysts .
Table 2: Catalytic Performance in Dehydrogenation
| Catalyst | Conversion (%) | Selectivity (%) | Recyclability (Cycles) | Reference |
|---|---|---|---|---|
| Fe-ISAS/CN | 100 | 100 | 5 (82% retention) | |
| Fe-NPs/CN | 60 | 85 | 3 (significant decay) | |
| Blank (No Catalyst) | <5 | N/A | N/A |
Advanced Research Questions
Q. How can regioselectivity be controlled in synthesizing substituted tetrahydroquinolines?
Methodological Answer:
- Substituent Positioning : Electron-donating groups (e.g., cyclohexyl) at the 2-position favor cyclization via steric and electronic effects. For example, bulky naphthyl groups in bifunctional derivatives direct cyclization to specific o-positions .
- Catalyst Tuning : Acidic ionic liquids enhance regioselectivity by stabilizing transition states. For N-hydroxyethyl derivatives, [NMPH]H₂PO₄ promotes regioselective attack of 2-(phenylamino)ethanol on unsaturated ketones .
Q. What strategies exist for separating cis/trans isomers post-synthesis?
Methodological Answer:
- Chromatographic Methods : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.
- Crystallization Control : Adjust solvent polarity (e.g., ethyl acetate/hexane mixtures) to favor crystallization of one isomer. For sulfonyl derivatives, recrystallization from 1:2 ethyl acetate/hexane yields pure cis isomers .
- Catalytic Isomerization : Apply Lewis acids (e.g., InCl₃) to equilibrate cis/trans mixtures under mild conditions, though this requires careful optimization to avoid over-reaction .
Q. How to design tetrahydroquinoline derivatives for specific biological targets (e.g., antimalarials)?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Introduce sulfonyl groups (e.g., 1-benzylsulfonyl) to enhance antimalarial activity by mimicking known pharmacophores. Crystal structures reveal that planar sulfonyl moieties improve target binding .
- Fluorine Substitution : 6-Fluoro-2-methyl derivatives exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability. Compare with non-fluorinated analogs to validate electronic effects .
- Endogenous Alkaloid Mimicry : Modify 2-methyl derivatives to resemble endogenous brain alkaloids (e.g., dynemycin) for neuroactive applications. Use asymmetric hydrogenation with phosphoramidite ligands to achieve chiral purity .
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